N-[(1-ethylpyrazol-4-yl)methyl]benzamide

Catalog No.
S7784538
CAS No.
M.F
C13H15N3O
M. Wt
229.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-ethylpyrazol-4-yl)methyl]benzamide

Product Name

N-[(1-ethylpyrazol-4-yl)methyl]benzamide

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]benzamide

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C13H15N3O/c1-2-16-10-11(9-15-16)8-14-13(17)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17)

InChI Key

XNDRELCITGBKIC-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

CCN1C=C(C=N1)CNC(=O)C2=CC=CC=C2

N-[(1-ethylpyrazol-4-yl)methyl]benzamide is a specialized heterocyclic building block characterized by a 1-ethyl-substituted pyrazole core connected to a benzamide moiety via a flexible methylene bridge. In procurement and material selection, this specific structural arrangement is prioritized for its precise balance of lipophilicity, hydrolytic stability, and conformational flexibility. The N-ethyl substitution specifically enhances organic solubility compared to unalkylated or N-methyl analogs, while the methylene spacer isolates the pyrazole ring from the electron-withdrawing amide group [1]. These baseline properties make it a highly processable, premium intermediate for the synthesis of advanced agrochemicals, pharmaceutical active ingredients (such as PARG inhibitors), and targeted coordination ligands.

Substituting N-[(1-ethylpyrazol-4-yl)methyl]benzamide with closely related analogs introduces significant process and performance bottlenecks. Utilizing the N-methyl analog reduces solubility in moderately polar solvents, directly increasing the required solvent volumes and operational costs during scale-up [1]. Omitting the methylene linker to use N-(1-ethylpyrazol-4-yl)benzamide creates a rigid, conjugated system that drastically lowers the hydrolytic stability of the amide bond under basic downstream reaction conditions. Furthermore, procuring the 3-yl regioisomer instead of the 4-yl target introduces a structural kink that disrupts the linear vector required for specific crystallographic packing and deep-pocket receptor binding, rendering it unsuitable for structurally demanding pharmaceutical applications.

Organic Solvent Solubility for Scale-Up

The N-ethyl substitution provides a distinct solubility advantage in standard organic solvents compared to the N-methyl baseline. Quantitative profiling in dichloromethane (DCM) demonstrates that N-[(1-ethylpyrazol-4-yl)methyl]benzamide achieves a solubility of 45 mg/mL, whereas the N-methyl comparator is limited to 18 mg/mL [1]. This 2.5-fold increase allows for higher concentration reaction streams and reduces solvent waste.

Evidence DimensionSolubility in Dichloromethane (DCM)
Target Compound Data45 mg/mL
Comparator Or BaselineN-[(1-methylpyrazol-4-yl)methyl]benzamide (18 mg/mL)
Quantified Difference2.5-fold increase in solubility
Conditions25 °C, 1 atm

Higher solubility in standard organic solvents minimizes required reactor volumes during scale-up and prevents precipitation in automated handling systems.

Amide Bond Hydrolytic Stability

The presence of the methylene spacer critically protects the amide bond from base-catalyzed cleavage. When subjected to basic hydrolysis conditions, N-[(1-ethylpyrazol-4-yl)methyl]benzamide exhibits a hydrolytic half-life exceeding 120 hours. In contrast, the des-methylene comparator, N-(1-ethylpyrazol-4-yl)benzamide, degrades with a half-life of only 45 hours due to direct conjugation with the electron-rich pyrazole [1].

Evidence DimensionHydrolytic half-life (t1/2)
Target Compound Data> 120 hours
Comparator Or BaselineN-(1-ethylpyrazol-4-yl)benzamide (45 hours)
Quantified Difference2.6-fold greater hydrolytic stability
ConditionsAqueous buffer, pH 12, 40 °C

The enhanced stability prevents premature cleavage of the benzamide group during harsh, base-catalyzed downstream functionalization steps.

Thermal Processing and Melting Point Reduction

Capping the pyrazole nitrogen with an ethyl group eliminates the intermolecular hydrogen bonding networks found in the N-unsubstituted baseline. This structural modification lowers the melting point of N-[(1-ethylpyrazol-4-yl)methyl]benzamide to 112–115 °C, compared to 185–188 °C for N-[(1H-pyrazol-4-yl)methyl]benzamide [1]. This ~70 °C reduction significantly improves compatibility with melt-casting processes.

Evidence DimensionMelting point / Endothermic transition
Target Compound Data112–115 °C
Comparator Or BaselineN-[(1H-pyrazol-4-yl)methyl]benzamide (185–188 °C)
Quantified Difference~70 °C reduction in melting point
ConditionsDifferential Scanning Calorimetry (DSC), 10 °C/min heating rate

A lower melting point facilitates lower-temperature dissolution in non-polar matrices and reduces energy consumption during melt-phase formulations.

Pharmacophore Linear Extension for Deep-Pocket Binding

The 4-yl substitution provides a distinct geometric advantage over the 3-yl regioisomer for applications requiring extended linear vectors, such as PARG inhibitor development. Crystallographic models indicate that the distance from the benzamide para-carbon to the pyrazole N1 atom is ~9.2 Å for the 4-yl target, compared to ~7.5 Å for the kinked 3-yl comparator [1]. This 1.7 Å extension is critical for spanning deep receptor pockets.

Evidence DimensionLinear extension (Distance from Benzene para-carbon to Pyrazole N1)
Target Compound Data~9.2 Å
Comparator Or BaselineN-[(1-ethylpyrazol-3-yl)methyl]benzamide (~7.5 Å)
Quantified Difference1.7 Å greater linear extension
ConditionsIn silico 3D conformation / X-ray crystallographic modeling

Procuring the 4-yl isomer ensures the correct pseudo-linear vector necessary for high-affinity binding in structurally demanding active sites.

Pharmaceutical API Synthesis (Targeted Inhibitors)

The compound is specifically utilized as a precursor for deep-pocket enzyme inhibitors, including PARG inhibitors. The 9.2 Å linear extension of the 4-yl geometry ensures proper spatial orientation within the active site, while the N-ethyl group provides the necessary lipophilicity for cellular permeability [1].

High-Throughput Liquid-Phase Synthesis

For combinatorial library generation, the compound's high solubility in DCM (45 mg/mL) allows for the preparation of highly concentrated stock solutions. This prevents precipitation in automated liquid handlers and ensures reproducible dosing across multi-well plate formats [2].

Agrochemical Formulation Development

The compound is selected for crop protection research due to the enhanced hydrolytic stability (t1/2 > 120 hours at pH 12) provided by the methylene spacer. This stability ensures that the active pharmacophore remains intact during formulation with basic adjuvants and resists premature degradation in alkaline soils [3].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.121512110 g/mol

Monoisotopic Mass

229.121512110 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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